molecular formula C12H18BrN3 B15051561 (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine

Cat. No.: B15051561
M. Wt: 284.20 g/mol
InChI Key: RFHLQHMDYSJOHR-AOOOYVTPSA-N
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Description

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine is a chemical compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a methyl group The piperazine ring is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can be achieved through a multi-step process. One common method involves the bromination of 4-methylpyridine to obtain 5-bromo-4-methylpyridine. This intermediate is then reacted with a suitable piperazine derivative under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent piperazine coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of dehalogenated piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in binding to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-1-(5-chloro-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
  • (3R,5S)-1-(5-fluoro-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
  • (3R,5S)-1-(5-iodo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine

Uniqueness

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine

InChI

InChI=1S/C12H18BrN3/c1-8-4-12(14-5-11(8)13)16-6-9(2)15-10(3)7-16/h4-5,9-10,15H,6-7H2,1-3H3/t9-,10+

InChI Key

RFHLQHMDYSJOHR-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)Br

Canonical SMILES

CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)Br

Origin of Product

United States

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